BenchChemオンラインストアへようこそ!

Ethyl 1-Boc-3-piperidinecarboxylate

Organic Synthesis Protecting Group Strategy Multi-step Synthesis

Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3) delivers a unique orthogonal protection architecture—acid-labile Boc on nitrogen and base-stable ethyl ester at C-3—eliminating iterative protection/deprotection cycles in API intermediate construction. The 3-substitution pattern is essential for correct pharmacophore geometry in α-sulfonyl hydroxamic acid MMP/TACE inhibitors and GABAA receptor agonists. Unlike methyl ester or Cbz-protected analogs, this ethyl ester building block provides optimal steric accessibility, differentiated hydrolysis kinetics, and acidolytic Boc removal without hydrogenolysis equipment. Available in racemic and enantiopure forms (S: CAS 191599-51-6; R: CAS 194726-40-4) for asymmetric CNS drug synthesis.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 130250-54-3
Cat. No. B164811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Boc-3-piperidinecarboxylate
CAS130250-54-3
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
InChIKeyYCXCRFGBFZTUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3): Product-Specific Evidence Guide for Procurement and Scientific Selection


Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3) is a Boc-protected piperidine-3-carboxylic acid ethyl ester, belonging to the class of N-protected heterocyclic building blocks . The compound exhibits a white crystalline solid appearance with a melting point of 31–38°C and a boiling point of approximately 95°C at 0.5 mmHg [1]. Its molecular structure features a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and an ethyl ester at the 3-position, providing dual orthogonal protecting groups that enable sequential synthetic manipulations . The Boc group offers stability under basic and nucleophilic conditions while allowing clean acidic deprotection, whereas the ethyl ester serves as a handle for further transformations such as hydrolysis, amidation, or reduction .

Why Generic Substitution of Ethyl 1-Boc-3-piperidinecarboxylate Fails: A Comparative Analysis of In-Class Candidates


Ethyl 1-Boc-3-piperidinecarboxylate cannot be freely substituted by other Boc-protected piperidine derivatives or alternative N-protecting group strategies without compromising synthetic efficiency, regiospecificity, or downstream application scope. The combination of the 3-position ethyl ester with N-Boc protection creates a unique orthogonal reactivity profile that is not replicated by the corresponding methyl ester (CAS 148763-41-1), which exhibits differential solubility and hydrolysis kinetics under standard saponification conditions, nor by the free carboxylic acid analog (CAS 84358-12-3), which lacks the ester handle required for selective C-terminal modifications in peptide coupling or sequential functionalization . Furthermore, substitution with Cbz-protected analogs (e.g., methyl 1-Cbz-piperidine-3-carboxylate) introduces a different deprotection profile—Cbz groups require hydrogenolysis rather than acidolysis, altering catalyst compatibility and orthogonal deprotection strategies in multi-step syntheses [1]. The ethyl ester moiety specifically provides an optimal balance of steric accessibility and hydrolytic stability compared to bulkier esters (e.g., tert-butyl), while offering a distinct leaving group profile relative to the more reactive methyl ester in transesterification and aminolysis reactions [2].

Product-Specific Quantitative Evidence Guide: Ethyl 1-Boc-3-piperidinecarboxylate Differentiation Data


Orthogonal Protecting Group Architecture Enables Sequential Synthetic Manipulation Unavailable with Mono-Protected Analogs

Ethyl 1-Boc-3-piperidinecarboxylate possesses two chemically distinct protecting groups: an acid-labile Boc group on the piperidine nitrogen and a base/nucleophile-labile ethyl ester at the 3-position [1]. This orthogonal protection architecture contrasts with mono-protected analogs such as N-Boc-3-piperidinecarboxylic acid (CAS 84358-12-3), which lacks the ester functionality and therefore cannot undergo selective C-terminal modifications without additional protection/deprotection steps, or Ethyl piperidine-3-carboxylate (CAS 37675-18-6), which lacks N-protection and requires additional steps for amine masking prior to electrophilic reactions at other positions [2]. The tert-butyl and ethyl ester groups provide distinct reactivity profiles, enabling selective deprotection or further functionalization under mild conditions .

Organic Synthesis Protecting Group Strategy Multi-step Synthesis

Validated Intermediate in Growth Hormone Secretagogue Synthesis as Reported in Merck Patent Literature

Ethyl 1-Boc-3-piperidinecarboxylate (compound II in the reported synthetic route) serves as an essential N-Boc-protected nipecotate building block in the synthesis of L-165,666, a thiazole-derived growth hormone secretagogue developed by Merck [1]. The synthetic route utilizes ethyl nipecotate (I) protected as the N-Boc derivative (II) using di-tert-butyl dicarbonate, followed by alkylation with a 4-methylthiazole-derived bromide to construct the piperidine-thiazole scaffold. The Boc-protected intermediate enables clean alkylation at the piperidine 3-position without competitive N-alkylation, a selectivity advantage not achievable with unprotected ethyl nipecotate which would yield complex N,C-dialkylation mixtures [2].

Pharmaceutical Intermediates Growth Hormone Secretagogue Piperidine-based APIs

Specific Reactant for MMP and TACE Inhibitor Synthesis: A Distinct Application Profile Not Shared by All Piperidine Esters

Ethyl 1-Boc-3-piperidinecarboxylate is explicitly designated as a reactant for the synthesis of α-sulfonyl hydroxamic acid derivatives that function as matrix metalloproteinase (MMP) and TNF-alpha converting enzyme (TACE) inhibitors [1]. This application specificity derives from the 3-position ester geometry on the piperidine ring, which provides the correct spatial orientation for incorporation into α-sulfonyl hydroxamic acid pharmacophores. In contrast, the 2-position analog (Ethyl N-Boc-piperidine-2-carboxylate, CAS 167423-93-0) and 4-position analog (Ethyl N-Boc-piperidine-4-carboxylate, CAS 142851-03-4) have distinct reported applications, with the 2-position analog primarily used in different pharmacophore contexts and the 4-position analog employed in isonipecotic acid-derived scaffolds . The 3-substitution pattern aligns with the stereoelectronic requirements of the TACE/MMP inhibitor binding pocket, as established in medicinal chemistry literature on hydroxamate-based metalloprotease inhibitors .

MMP Inhibitors TACE Inhibitors α-Sulfonyl Hydroxamic Acids

Ethyl Ester vs. Methyl Ester: Differentiated Hydrolytic Stability and Synthetic Flexibility for Multi-Step Sequences

The ethyl ester moiety in Ethyl 1-Boc-3-piperidinecarboxylate provides a distinct hydrolysis kinetic profile compared to the corresponding methyl ester analog (Methyl N-Boc-piperidine-3-carboxylate, CAS 148763-41-1). Ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters due to increased steric hindrance at the carbonyl carbon, offering greater stability under basic aqueous workup conditions while remaining cleavable under standard saponification protocols [1]. This differential stability is particularly relevant in multi-step syntheses where transient exposure to mild basic conditions may occur prior to intended ester hydrolysis. Additionally, the ethyl ester's higher boiling point (323.9°C at 760 mmHg predicted) and lower volatility compared to the methyl ester provide practical handling advantages during solvent evaporation and concentration steps .

Ester Hydrolysis Protecting Group Strategy Multi-step Synthesis

Best Research and Industrial Application Scenarios for Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3)


Synthesis of Growth Hormone Secretagogue Intermediates Requiring Regioselective Piperidine C-3 Alkylation

In programs synthesizing piperidine-containing growth hormone secretagogues or related CNS-active compounds, Ethyl 1-Boc-3-piperidinecarboxylate provides the N-protected nipecotate scaffold essential for clean C-3 alkylation chemistry. As validated in Merck's L-165,666 synthesis, the Boc-protected intermediate (compound II) enables selective α-alkylation at the piperidine 3-position without competing N-alkylation [1]. Procurement of this specific protected building block eliminates the need for intermediate N-protection steps and avoids complex regioisomer separation that would be required if using unprotected ethyl nipecotate.

Medicinal Chemistry Programs Targeting MMP and TACE Inhibitors via α-Sulfonyl Hydroxamic Acid Scaffolds

Drug discovery efforts focused on matrix metalloproteinase (MMP) or TNF-alpha converting enzyme (TACE) inhibition should prioritize Ethyl 1-Boc-3-piperidinecarboxylate as the designated building block for α-sulfonyl hydroxamic acid derivative synthesis . The 3-substitution pattern on the piperidine ring provides the correct spatial orientation required for inhibitor binding to the metalloprotease active site. Substitution with 2- or 4-position analogs would yield incorrect scaffold geometry incompatible with the intended pharmacophore, making regioisomeric purity a critical procurement consideration [2].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection Strategies

For complex API intermediate construction involving sequential transformations at both the piperidine nitrogen and the C-3 carboxyl group, Ethyl 1-Boc-3-piperidinecarboxylate offers an orthogonal protection architecture not available in mono-protected analogs . The acid-labile Boc group enables selective N-deprotection under conditions that leave the ethyl ester intact, while the ethyl ester can be hydrolyzed, amidated, or reduced under basic or nucleophilic conditions without affecting the Boc group. This dual functionality reduces overall step count and improves atom economy compared to building blocks requiring iterative protection/deprotection cycles.

CNS Drug Discovery Requiring Piperidine-Based Scaffolds with Defined Stereochemistry

In central nervous system (CNS) drug development, where piperidine-containing scaffolds are prevalent, Ethyl 1-Boc-3-piperidinecarboxylate serves as a key intermediate for introducing the nipecotic acid-derived pharmacophore . The compound is available in both racemic and enantiomerically pure forms (S-enantiomer CAS 191599-51-6; R-enantiomer CAS 194726-40-4), enabling procurement of stereochemically defined building blocks for asymmetric synthesis of CNS-active compounds including GABAA receptor agonists and neurotransmitter reuptake inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-Boc-3-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.